molecular formula C19H18N4O2S2 B6553584 3-butyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040671-98-4

3-butyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553584
CAS No.: 1040671-98-4
M. Wt: 398.5 g/mol
InChI Key: YWHBSDGZFSCSOG-UHFFFAOYSA-N
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Description

The compound 3-butyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative featuring a fused thiophene-pyrimidine core. Its structure includes a butyl substituent at position 3 and a sulfanyl group at position 2, linked to a 3-phenyl-1,2,4-oxadiazole moiety. The oxadiazole ring in this compound may enhance metabolic stability and binding affinity through hydrogen bonding or π-π interactions, as seen in related scaffolds .

Properties

IUPAC Name

3-butyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-2-3-10-23-18(24)16-14(9-11-26-16)20-19(23)27-12-15-21-17(22-25-15)13-7-5-4-6-8-13/h4-9,11H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHBSDGZFSCSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-butyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound characterized by its unique structural features that contribute to its biological activities. This compound contains a thieno[3,2-d]pyrimidinone core and an oxadiazole moiety, which are known for their diverse pharmacological properties. The aim of this article is to summarize the biological activities associated with this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O2S2C_{20}H_{20}N_{4}O_{2}S_{2} with a molecular weight of 412.5 g/mol . The compound features several functional groups that contribute to its reactivity and biological activity.

Antiviral Activity

Research has highlighted the antiviral potential of heterocyclic compounds similar to this compound. For instance, derivatives containing oxadiazole rings have been shown to exhibit significant antiviral properties against viruses such as HSV and BVDV . The ability of these compounds to inhibit viral replication suggests that 3-butyl derivatives may possess similar activities.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies on related compounds indicate that those with thieno[3,2-d]pyrimidinone frameworks often demonstrate cytotoxic effects against various cancer cell lines. For example, certain derivatives have been reported to inhibit tyrosine kinases involved in cancer progression . This inhibitory action is crucial as dysregulation of kinases is a common feature in many cancers.

Antimicrobial Effects

The presence of sulfur and nitrogen in the structure may enhance the compound's antimicrobial properties. Compounds with similar frameworks have been noted for their antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Case Studies

StudyFindings
Luo et al. (2021)Investigated thiazolylbenzimidazole derivatives for antiviral activity; suggested similar structures may yield effective antivirals .
Elgemeie et al. (2020)Reported antiviral activities of thioglycosides against various viruses; analogous mechanisms may apply to oxadiazole-containing compounds .
Research on quinazolinonesDemonstrated anticancer activity through kinase inhibition; highlights potential pathways for 3-butyl derivatives .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the compound interacts with cellular targets such as kinases and viral proteins. Molecular docking studies could further clarify binding affinities and interactions with these targets.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-butyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one exhibits significant inhibitory activity against specific kinases involved in cancer progression. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is linked to various cancers. The compound's ability to inhibit these enzymes suggests potential applications in targeted cancer therapies .

Antimicrobial Properties

Preliminary studies have shown that this compound may possess antimicrobial activity. The unique structural features of the thieno[3,2-d]pyrimidinone and oxadiazole components are believed to interact with microbial enzymes or receptors, leading to inhibition of growth . Further research is needed to elucidate the mechanisms involved.

Anti-inflammatory Effects

There is emerging evidence that the compound may also exhibit anti-inflammatory properties. The interactions of the thieno[3,2-d]pyrimidinone core with inflammatory pathways could provide a basis for developing new anti-inflammatory agents .

Case Studies

Several studies have explored the biological activities of related compounds with similar structural features:

  • Kinase Inhibition : A study demonstrated that derivatives of quinazolinone compounds showed potent inhibition against multiple tyrosine kinases critical for cancer cell proliferation .
  • Antimicrobial Activity : Research on oxadiazole derivatives indicated promising results against various bacterial strains, suggesting a potential pathway for developing new antibiotics .

Comparison with Similar Compounds

Structural Analogues in the Thieno[3,2-d]Pyrimidin-4-One Family

Compound 1b (Demethylated Thieno[3,2-d]Pyrimidin-4-One)
  • Structure : Derived from O-demethylation of a methoxyphenyl precursor .
  • Key Differences : Lacks the oxadiazole and butyl groups; instead, it features a 3-methoxyphenyl substituent.
  • Synthesis : Achieved via boron trifluoride-mediated demethylation, contrasting with the target compound’s likely condensation or cyclization route .
  • Activity: Not explicitly reported, but structural simplicity may reduce potency compared to the oxadiazole-containing target compound.
Compound 4a–b (Thieno[3,2-d]Pyrimidin-4-One Isomers)
  • Structure : Isomeric forms synthesized under mild cyclization conditions with formamide .
  • Key Differences : Lack the 3-butyl and oxadiazole substituents, instead bearing simpler alkyl/aryl groups.
  • Synthesis : Higher yields (60–65%) under milder conditions compared to reflux-based methods for the target compound .

Thieno[2,3-d]Pyrimidin-4-One Derivatives

3-Allyl-2-(Benzylsulfanyl)-5-(4-Fluorophenyl)Thieno[2,3-d]Pyrimidin-4-One
  • Structure : Features an allyl group at position 3 and a benzylsulfanyl-fluorophenyl substituent .
  • Key Differences: The [2,3-d] isomer vs.
  • Activity: No biological data provided, but fluorophenyl groups often enhance lipophilicity and bioavailability.
6-(3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(3,4-Difluorobenzyl)-5-Methylthieno[2,3-d]Pyrimidin-4(3H)-One
  • Structure : Contains a chlorophenyl-oxadiazole and difluorobenzyl group .
  • Key Differences : Oxadiazole substituent is similar to the target compound but paired with a difluorobenzyl group.
  • Activity : Likely optimized for kinase inhibition (e.g., TNKS), though specific data for this compound is unreported .

Benzo-Fused and Pyrrolo-Fused Analogues

2-(4-tert-Butyl-Phenyl)-3H-Benzo[4,5]Thieno[3,2-d]Pyrimidin-4-One (Compound 62)
  • Structure : Benzene-fused scaffold with a tert-butylphenyl group .
  • Key Differences : Increased aromaticity may enhance DNA intercalation but reduce solubility.
  • Activity : Potent TNKS inhibitor (IC₅₀ = 21 nM for TNKS1) due to the tert-butyl group’s steric and hydrophobic effects .
3-Benzyl-7-(2-Pyridinyl)-3,4-Dihydro-5H-Pyrrolo[3,2-d]Pyrimidin-4-One (Compound 17)
  • Structure: Pyrrolo[3,2-d]pyrimidinone core with benzyl and pyridinyl substituents .
  • Key Differences: Pyrrolo vs. thieno ring system alters electronic properties and hydrogen-bonding capacity.

Inferred Structure-Activity Relationships (SAR)

  • Position 3 Substituents : Butyl groups (target compound) may enhance lipophilicity and membrane permeability compared to allyl () or benzyl () groups.
  • Position 2 Modifications : The oxadiazole-linked sulfanyl group in the target compound likely improves target selectivity over simple phenylthio groups (e.g., Compound 7a in ).
  • Oxadiazole Role : Analogous to Compound 62 (), the oxadiazole may act as a bioisostere for nicotinamide, enhancing binding to kinase active sites.

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